2-Bromo-3-(2-ethoxyethoxy)aniline

Description

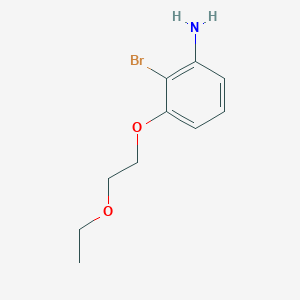

2-Bromo-3-(2-ethoxyethoxy)aniline is a brominated aniline derivative featuring an ethoxyethoxy substituent at the 3-position and a bromine atom at the 2-position of the aromatic ring. The ethoxyethoxy group enhances solubility in polar solvents due to its ether linkages, while the bromine atom introduces steric and electronic effects, influencing reactivity and intermolecular interactions .

Properties

IUPAC Name |

2-bromo-3-(2-ethoxyethoxy)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BrNO2/c1-2-13-6-7-14-9-5-3-4-8(12)10(9)11/h3-5H,2,6-7,12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEJOFQRIFFGCJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCOC1=CC=CC(=C1Br)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Williamson Ether Synthesis

Reacting 3-aminophenol with 2-ethoxyethyl bromide in the presence of a base (e.g., K₂CO₃) under reflux:

Challenges : Competing O- vs. N-alkylation necessitates protecting the amine.

Mitsunobu Reaction

Using diethyl azodicarboxylate (DEAD) and triphenylphosphine to couple 3-aminophenol with 2-ethoxyethanol:

Advantages : Higher regioselectivity and milder conditions.

Protective Group Strategies for Directed Bromination

Unprotected aniline derivatives undergo uncontrolled bromination due to the amine’s strong activating effects. Acetylation is the most common protection method:

Acetylation of 3-(2-Ethoxyethoxy)aniline

Reacting with acetic anhydride or acetyl chloride:

Conditions :

Regioselective Bromination Techniques

Hydrobromic Acid with Oxidizing Agents

Adapting methods from 2-bromo-4-fluoroacetanilide synthesis:

Conditions :

Bromine in Controlled Environments

While bromine (Br₂) is a classical reagent, it risks dibromination. Using HBr/H₂O₂ reduces this risk by generating Br⁺ electrophiles in situ.

Deprotection to Yield this compound

Acidic Hydrolysis

Refluxing with hydrochloric acid:

Conditions :

Optimization and Industrial Considerations

Solvent Recovery and Waste Management

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-(2-ethoxyethoxy)aniline can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles in reactions such as Suzuki-Miyaura coupling, where the compound reacts with boronic acids in the presence of a palladium catalyst.

Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.

Condensation Reactions: The compound can participate in condensation reactions with aldehydes or ketones to form Schiff bases or imines.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalyst, boronic acids, base (e.g., potassium carbonate), and an organic solvent (e.g., toluene or ethanol) under mild conditions.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

Substitution Products: Various substituted anilines depending on the nucleophile used.

Oxidation Products: Nitro derivatives.

Reduction Products: Corresponding amines.

Scientific Research Applications

Chemical Properties and Structure

Chemical Formula: C12H18BrNO2

Molecular Weight: 260.19 g/mol

IUPAC Name: 2-bromo-3-(2-ethoxyethoxy)aniline

The compound features a bromine atom and a 2-ethoxyethoxy group attached to an aniline structure, which enhances its reactivity and potential biological activity.

Chemistry

In synthetic organic chemistry, this compound serves as an important intermediate in the synthesis of more complex molecules. It can undergo various reactions:

- Substitution Reactions: The bromine atom can be substituted with nucleophiles in reactions such as Suzuki-Miyaura coupling.

- Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.

- Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form Schiff bases or imines.

Biology

Research has indicated that compounds similar to this compound exhibit potential antimicrobial and anticancer properties. Its unique structure suggests it may interact with biochemical pathways relevant to disease mechanisms.

Antiproliferative Effects: Preliminary studies suggest that this compound may inhibit tubulin polymerization, a critical process for cell division, thus potentially leading to apoptosis in cancer cells.

| Compound | IC50 (nM) | Cancer Cell Line |

|---|---|---|

| This compound | TBD | TBD |

| 4'-Bromoaniline | 83 | HeLa |

| 4'-Fluoro-3'-chloroaniline | 101 | MCF7 |

| 4'-Chloroaniline | 91 | A549 |

Medicine

In medicinal chemistry, this compound is explored as a building block for active pharmaceutical ingredients (APIs). Its structural characteristics may confer desirable pharmacological properties, making it a candidate for drug development targeting various diseases.

Industrial Applications

Industrially, this compound is utilized in the production of dyes and pigments. Its unique chemical structure allows it to serve as a versatile building block in synthesizing various industrial chemicals.

Study on Aniline Derivatives

A comprehensive study evaluated various aniline derivatives, including those with bromine substitutions. Findings indicated that these compounds could effectively inhibit tubulin polymerization and showed selectivity towards cancer cells over normal cells.

Pharmacological Evaluation

Another research effort focused on synthesizing and evaluating the biological activity of aniline derivatives. The study highlighted that specific structural modifications enhance the antiproliferative properties of these compounds, suggesting similar approaches could benefit the development of this compound.

Mechanism of Action

The mechanism of action of 2-Bromo-3-(2-ethoxyethoxy)aniline depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The bromine atom and the ethoxyethoxy group can influence the compound’s reactivity and binding affinity to molecular targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Electronic Effects

2-Bromo-3-(2,2,2-trifluoroethoxy)aniline

- Substituent : 2,2,2-Trifluoroethoxy group.

- Key Differences : The trifluoroethoxy group is highly electronegative, significantly reducing the electron density on the aromatic ring compared to the ethoxyethoxy group. This increases resistance to electrophilic substitution reactions and lowers the basicity of the aniline nitrogen .

- Synthesis : Similar O-alkylation strategies may apply, but fluorinated reagents (e.g., 1-bromo-2-fluoroethane) are required, as seen in for fluoroethoxy analogs .

4-Bromo-3-[2-(2-methoxyethoxy)ethoxy]aniline

- Substituent : 2-(2-Methoxyethoxy)ethoxy chain.

- Key Differences: The methoxy terminus in the ether chain reduces hydrophobicity compared to ethoxyethoxy. The bromine at the 4-position (vs.

3-Bromo-4-chloro-5-(trifluoromethoxy)aniline

- Substituents : Trifluoromethoxy and chloro groups.

- Key Differences : The combined electron-withdrawing effects of Cl and CF₃O groups drastically lower the amine’s basicity and may enhance stability under acidic conditions. Such compounds are often intermediates in pharmaceuticals, where electronic tuning is critical .

Positional Isomerism and Steric Effects

- 2-Bromo vs. In 4-bromo isomers (e.g., 4-Bromo-3-[2-(2-methoxyethoxy)ethoxy]aniline), the bromine is meta to the amine, reducing steric effects but altering electronic conjugation .

Physical Properties and Intermolecular Interactions

- Hydrogen Bonding : demonstrates that bromine and oxygen atoms participate in N–H⋯(Br, O) hydrogen bonds, forming dimeric structures. The flexible ethoxyethoxy chain may adopt extended conformations, influencing crystal packing compared to rigid substituents like trifluoroethoxy .

- Solubility : Ethoxyethoxy chains improve solubility in organic solvents (e.g., ethyl acetate, THF) compared to halogenated analogs, which are more lipophilic .

Data Table: Comparative Analysis of Bromo-Aniline Derivatives

Biological Activity

2-Bromo-3-(2-ethoxyethoxy)aniline is an organic compound characterized by a bromine atom and an ether chain, which may influence its biological activity. The compound's unique structure suggests potential applications in pharmacology, particularly in anti-cancer therapies and other medical applications.

The molecular formula for this compound is . Its structure includes a bromine atom at the 2-position of the aniline moiety, which is known to affect the compound's reactivity and biological interactions.

Antiproliferative Effects

Research indicates that compounds with similar structures exhibit anti-proliferative activities against various cancer cell lines. For instance, aniline derivatives have been noted for their ability to inhibit cell growth in cancerous tissues. A study evaluating different aniline derivatives found that those with halogen substitutions, including bromine, displayed significant antiproliferative effects, with IC50 values in the low nanomolar range against several cancer cell lines .

| Compound | IC50 (nM) | Cancer Cell Line |

|---|---|---|

| This compound | TBD | TBD |

| 4'-Bromoaniline | 83 | HeLa |

| 4'-Fluoro-3'-chloroaniline | 101 | MCF7 |

| 4'-Chloroaniline | 91 | A549 |

The biological activity of this compound may be attributed to its ability to interact with cellular pathways involved in proliferation. Specifically, compounds with similar structures have been shown to inhibit tubulin polymerization, a crucial process for mitosis . This inhibition disrupts the formation of microtubules, leading to cell cycle arrest and apoptosis in cancer cells.

Case Studies

- Study on Aniline Derivatives : A comprehensive study investigated various aniline derivatives, including those with bromine substitutions. The results indicated that these compounds could effectively inhibit tubulin polymerization and showed selectivity towards cancer cells over normal cells .

- Pharmacological Evaluation : Another research effort focused on synthesizing and evaluating the biological activity of aniline derivatives. The findings highlighted that certain structural modifications enhanced the antiproliferative properties of these compounds, suggesting that similar modifications could be beneficial for this compound .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Bromo-3-(2-ethoxyethoxy)aniline, and how can regioselectivity challenges be addressed?

- Methodology : Begin with aniline derivatives containing ethoxyethoxy substituents. Use protective groups (e.g., acetylation) to prevent over-bromination, as seen in multi-step halogenation protocols for analogous compounds . Controlled bromination with reagents like N-bromosuccinimide (NBS) in non-polar solvents can enhance para/ortho selectivity. Post-synthesis, deprotection (e.g., acidic hydrolysis) recovers the amine group. Validate regioselectivity via H NMR and X-ray crystallography .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology : Combine H/C NMR to confirm the positions of bromine and ethoxyethoxy groups. Mass spectrometry (HRMS) verifies molecular weight and isotopic patterns. FT-IR identifies functional groups (e.g., N-H stretch at ~3400 cm). For purity assessment, HPLC with UV detection (λ = 254 nm) is recommended, as used for structurally similar bromoanilines .

Q. How does the ethoxyethoxy substituent influence the compound’s solubility and reactivity in nucleophilic substitution reactions?

- Methodology : The ethoxyethoxy group enhances solubility in polar aprotic solvents (e.g., DMF, DMSO) due to its ether linkages. Reactivity in nucleophilic substitutions (e.g., Suzuki coupling) can be tested by substituting the bromine atom with aryl boronic acids under Pd catalysis. Compare reaction yields and rates with unsubstituted bromoanilines to quantify steric/electronic effects .

Advanced Research Questions

Q. How can computational modeling predict the regioselectivity of bromination in ethoxyethoxy-substituted anilines?

- Methodology : Use density functional theory (DFT) to calculate activation energies for bromination at different positions. Solvent effects (e.g., dichloromethane vs. acetonitrile) can be modeled via COSMO-RS. Validate predictions experimentally using C NMR chemical shifts and kinetic studies .

Q. What role does this compound play in developing fluorine-free electrolytes for sodium-ion batteries?

- Methodology : The ethoxyethoxy group mimics glyme-like solvation structures, which improve ionic conductivity. Synthesize sodium salts (e.g., NaDEEP analogs) and test electrochemical stability via cyclic voltammetry. Compare performance with fluorinated electrolytes in coin-cell setups, focusing on capacity retention over 100 cycles .

Q. How should researchers resolve contradictions in spectroscopic data when determining the compound’s purity?

- Methodology : Cross-validate results using orthogonal techniques. For example, discrepancies in H NMR integration ratios can be resolved via N NMR or 2D COSY. Quantify trace impurities (<0.1%) using LC-MS with tandem mass fragmentation. Reference high-purity standards from suppliers like Kanto Reagents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.